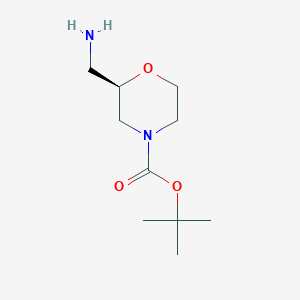

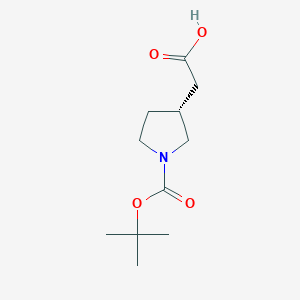

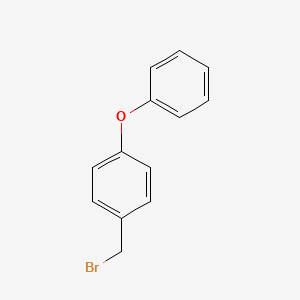

![molecular formula C14H12ClNO3S B1332720 Methyl 2-[(chloroacetyl)amino]-4-phenylthiophene-3-carboxylate CAS No. 356568-66-6](/img/structure/B1332720.png)

Methyl 2-[(chloroacetyl)amino]-4-phenylthiophene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest, Methyl 2-[(chloroacetyl)amino]-4-phenylthiophene-3-carboxylate, is a chemical entity that appears to be related to various research areas, including organic synthesis, crystallography, and pharmacology. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and methodologies that could be relevant to its analysis.

Synthesis Analysis

The synthesis of related compounds often involves multicomponent reactions and the use of Morita-Baylis-Hillman acetates, as seen in the preparation of Methyl 2-Amino-3H-1-benzazepine-4-carboxylates . Similarly, the synthesis of Ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate through a one-pot, three-component condensation suggests that the synthesis of the compound may also involve a multicomponent strategy, potentially under mild conditions.

Molecular Structure Analysis

Crystallographic studies, such as those performed on Ethyl 2-(2-Chlorophenyl)-4-Hydroxy-5-Oxo-1-Phenyl-2,5-Dihydro-1H-Pyrrole-3-Carboxylate , provide detailed insights into the molecular geometries of related compounds. The use of X-ray diffraction crystallography and density functional theory (DFT) calculations, as seen in the analysis of 5-amino-3-methylisoxazolo-4-carboxylic acid p-chlorophenylamide , could be applied to determine the molecular structure of Methyl 2-[(chloroacetyl)amino]-4-phenylthiophene-3-carboxylate.

Chemical Reactions Analysis

The reactivity of similar compounds, such as the alkylation reactions to synthesize Methyl N-(carbazolyl)acetyl-2-aminotetrahydrothiophene-3-carboxylates , could inform the potential chemical reactions involving Methyl 2-[(chloroacetyl)amino]-4-phenylthiophene-3-carboxylate. Additionally, the reactions with methyl 3-hydroxythiophene-2-carboxylate leading to various ethers suggest that the compound may also undergo reactions to form different derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various spectroscopic techniques, including FT-IR, 1H and 13C NMR . These methods, along with fluorescence property investigations , could be employed to analyze the physical and chemical properties of Methyl 2-[(chloroacetyl)amino]-4-phenylthiophene-3-carboxylate. Theoretical calculations, such as those performed on the N-acetyl-N'-methylamide derivative of a cyclopropane analogue of phenylalanine , could also provide valuable information on the conformational preferences and stability of the compound.

Aplicaciones Científicas De Investigación

1. Organic Synthesis and Crystal Structure Analysis

Methyl 3-aminothiophene-2-carboxylate, a related compound, is crucial in organic synthesis, medicine, dyes, and pesticides. Its single crystal X-ray diffraction analysis reveals distinct molecular interactions and properties (Tao et al., 2020).

2. Dyeing Polyester Fibers

Ethyl-2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate, a similar compound, has been used to synthesize novel disperse dyes for dyeing polyester fabrics. These dyes offer a range of colors with good fastness properties, though they exhibit poor photostability (Iyun et al., 2015).

3. Anticonvulsant Enaminones

Compounds like methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-3-cyclohexen-1-carboxylate, structurally similar to the compound , have been studied for their anticonvulsant properties. Their crystal structures and hydrogen bonding patterns provide insights into their potential therapeutic applications (Kubicki et al., 2000).

4. Antimicrobial Activity

Ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives have shown significant antimicrobial properties. These compounds have been synthesized and evaluated for their biological activities, demonstrating the versatility of thiophene derivatives in drug development (Prasad et al., 2017).

5. NMDA Receptor Modulation

Methyl N-(carbazolyl)acetyl-2-aminotetrahydrobenzothiophene-3-carboxylates, similar in structure, have been synthesized and identified as modulators of neuronal NMDA receptors. This highlights their potential in neurological research and therapy (Sokolov et al., 2019).

Propiedades

IUPAC Name |

methyl 2-[(2-chloroacetyl)amino]-4-phenylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO3S/c1-19-14(18)12-10(9-5-3-2-4-6-9)8-20-13(12)16-11(17)7-15/h2-6,8H,7H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVZIDNLJEOTBPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[(chloroacetyl)amino]-4-phenylthiophene-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B1332660.png)

![2-[(2-Fluorophenyl)methoxy]naphthalene-1-carbaldehyde](/img/structure/B1332671.png)

![5-{[(2-Methyl-1,3-thiazol-4-YL)methyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B1332682.png)

![1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B1332687.png)

![cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B1332695.png)